molecular formula C7H9N B8509889 1-Methyl-3-vinylpyrrole

1-Methyl-3-vinylpyrrole

Cat. No.: B8509889
M. Wt: 107.15 g/mol
InChI Key: QKXVYVSLNSPSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-vinylpyrrole is a pyrrole derivative featuring a methyl group at the 1-position and a vinyl group at the 3-position of the aromatic heterocycle. Pyrrole, a five-membered ring with one nitrogen atom, is inherently electron-rich due to its conjugated π-system.

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

3-ethenyl-1-methylpyrrole

InChI

InChI=1S/C7H9N/c1-3-7-4-5-8(2)6-7/h3-6H,1H2,2H3

InChI Key

QKXVYVSLNSPSSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The substituents on pyrrole derivatives dictate their reactivity and physical properties. Below is a comparative table of key compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-3-vinylpyrrole 1-Methyl, 3-Vinyl C₇H₉N 107.15 Reactive vinyl group for polymerization or functionalization; enhanced electron density on the ring. [Hypothetical]
1-Methyl-3-nitro-1H-pyrrole 1-Methyl, 3-Nitro C₅H₆N₂O₂ 126.11 Nitro group (electron-withdrawing) directs electrophilic substitution to specific positions; used in pharmaceutical intermediates.
3-Heptyl-1H-pyrrole 3-Heptyl C₁₁H₁₉N 165.28 Lipophilic due to long alkyl chain; potential agrochemical applications.
Methyl 1-vinyl-1H-pyrrole-3-carboxylate 1-Vinyl, 3-Carboxylate ester C₈H₉NO₂ 151.16 Ester group increases polarity; utilized in conjugation reactions for synthetic chemistry.
Key Observations:
  • Electron Density Modulation: The vinyl group in this compound donates electrons via resonance, increasing ring reactivity toward electrophiles. In contrast, the nitro group in 1-Methyl-3-nitro-1H-pyrrole withdraws electrons, reducing ring reactivity but directing substitution to specific positions .
  • Physical Properties: Lipophilicity: 3-Heptyl-1H-pyrrole’s heptyl chain grants high solubility in non-polar solvents, making it suitable for agrochemical formulations . Polarity: Methyl 1-vinyl-1H-pyrrole-3-carboxylate’s ester group increases polarity, improving solubility in polar aprotic solvents for organic synthesis .

Reactivity and Functionalization Potential

  • This compound : The vinyl group offers a site for polymerization (e.g., via radical or ionic mechanisms) or Diels-Alder reactions, enabling applications in materials science.
  • 1-Methyl-3-nitro-1H-pyrrole : The nitro group can be reduced to an amine for further functionalization, a common step in pharmaceutical intermediate synthesis .
  • Methyl 1-vinyl-1H-pyrrole-3-carboxylate : The ester moiety allows hydrolysis to carboxylic acids or transesterification, broadening utility in drug design .

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